Propargyl-PEG4-NHS ester
Description
Overview of Polyethylene (B3416737) Glycol (PEG) Linkers in Bioconjugation
Polyethylene glycol (PEG) is a synthetic, hydrophilic, and biocompatible polymer that has become a gold standard in biomedical applications. koreascience.krsigmaaldrich.com The incorporation of PEG chains, a process known as PEGylation, can significantly enhance the pharmaceutical efficacy and pharmacokinetic properties of conjugated molecules. koreascience.kr In the context of bioconjugation, PEG linkers offer several advantages:
Increased Solubility: The hydrophilic nature of PEG can improve the water solubility of hydrophobic molecules, which is crucial for their use in biological systems. adcreview.comamericanpharmaceuticalreview.com
Reduced Immunogenicity: PEGylation can shield the conjugated molecule from the immune system, reducing its immunogenic potential. adcreview.com
Improved Pharmacokinetics: By increasing the hydrodynamic volume of a molecule, PEGylation can prolong its circulation time in the bloodstream and reduce its clearance by the reticuloendothelial system. koreascience.kradcreview.com
Enhanced Stability: PEG linkers can protect the conjugated molecule from enzymatic degradation, thereby increasing its stability. sigmaaldrich.comamericanpharmaceuticalreview.com
The length of the PEG chain can be precisely controlled to optimize these properties for a specific application. sigmaaldrich.com The use of discrete PEG (dPEG®) reagents, which have a single, defined molecular weight, ensures the production of homogenous conjugates. sigmaaldrich.com Both linear and branched PEG architectures have been developed, with branched structures sometimes offering improved stability in vivo. sigmaaldrich.comamericanpharmaceuticalreview.com
Significance of N-Hydroxysuccinimide (NHS) Esters in Amine-Reactive Chemistry
N-Hydroxysuccinimide (NHS) esters are one of the most widely used classes of reagents for modifying molecules that contain primary amines, such as proteins and peptides. creative-proteomics.comglenresearch.com The primary amines in proteins are found at the N-terminus of the polypeptide chain and on the side chain of lysine (B10760008) residues. thermofisher.com
The reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution, which results in the formation of a stable and covalent amide bond. creative-proteomics.comglenresearch.com This reaction proceeds efficiently at physiological to slightly alkaline pH (typically 7.2 to 9) and releases N-hydroxysuccinimide as a byproduct. creative-proteomics.comthermofisher.com
The key advantages of using NHS esters in bioconjugation include:
High Reactivity and Selectivity: NHS esters react efficiently and selectively with primary amines. creative-proteomics.comglenresearch.com
Stability of the Resulting Bond: The amide bond formed is very stable. glenresearch.com
Versatility: A wide range of molecules can be functionalized with NHS esters, enabling their conjugation to proteins and other amine-containing biomolecules. glenresearch.comnih.gov
It is important to note that NHS esters can also react with water, leading to hydrolysis. This competing reaction is more pronounced at higher pH values. glenresearch.comthermofisher.com Therefore, reactions involving NHS esters are often carried out in non-nucleophilic buffers and for a controlled duration to maximize the yield of the desired conjugate. glenresearch.com
Role of Propargyl Functionality in Click Chemistry Applications
The propargyl group, which contains a terminal alkyne, is a key functional group for "click chemistry." interchim.frmedchemexpress.com Click chemistry refers to a set of reactions that are rapid, high-yielding, and highly specific, occurring with few to no byproducts. nih.gov The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). interchim.frmdpi.com
In this reaction, the propargyl group (alkyne) of one molecule reacts with an azide (B81097) group on another molecule in the presence of a copper(I) catalyst to form a stable triazole linkage. interchim.frmdpi.com This reaction is highly efficient and bioorthogonal, meaning it does not interfere with or cross-react with functional groups typically found in biological systems. interchim.fr
The key features of the propargyl group in click chemistry include:
High Specificity: The reaction is highly selective for azides, ensuring precise conjugation. interchim.fr
Biocompatibility: The reaction can be performed in aqueous environments and under mild conditions, making it suitable for modifying biological molecules. interchim.frglenresearch.com
Versatility: The propargyl group can be introduced into a wide range of molecules, enabling their participation in click chemistry reactions. interchim.fr
This has led to a broad array of applications, from the synthesis of complex bioconjugates to the labeling of biomolecules for imaging and diagnostics. glenresearch.comresearchgate.net
Historical Context and Evolution of Bifunctional Linkers in Chemical Biology
The concept of using bifunctional molecules to link two different entities has its roots in early efforts to understand and manipulate biological systems. The first examples of such molecules were chemical inducers of dimerization, like rapamycin (B549165) and FK506, which could bring two protein molecules together. acs.orgresearchgate.net This concept of induced proximity has since expanded dramatically, leading to the development of a wide range of bifunctional linkers with diverse applications. researchgate.net
Early work in the 1970s explored the use of bifunctional molecules to crosslink nucleic acids. caltech.edu The development of proteolysis-targeting chimeras (PROTACs) represents a significant advancement in the field. PROTACs are heterobifunctional molecules that link a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. acs.orgresearchgate.netmedchemexpress.com
The evolution of bifunctional linkers has been driven by the need for greater control over the properties of the resulting conjugates. This has led to the development of linkers with varying lengths, flexibilities, and chemical functionalities. researchgate.netresearchgate.net The inclusion of cleavable elements within the linker structure has also become an important strategy, allowing for the controlled release of a conjugated molecule under specific conditions. researchgate.net The development of "molecular glues" and other bifunctional compounds has opened up new avenues for therapeutic intervention by enabling the modulation of protein activity, localization, and stability. youtube.com
Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO8/c1-2-6-21-8-10-23-12-13-24-11-9-22-7-5-16(20)25-17-14(18)3-4-15(17)19/h1H,3-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIZGOGILWMGRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Propargyl Peg4 Nhs Ester
Advanced Synthetic Routes for Oligo(ethylene glycol) Derivatives
The foundation of Propargyl-PEG4-NHS ester is its tetra(ethylene glycol) (PEG4) core. The properties of the final conjugate, including its solubility, biocompatibility, and pharmacokinetics, are significantly influenced by the length and purity of this PEG chain. chempep.comacs.org Consequently, synthetic strategies that yield monodisperse or well-defined oligo(ethylene glycol) derivatives are of paramount importance.
Strategies for Precisely Defined PEG Lengths (PEG4 Specific)
Achieving a precisely defined PEG length, such as the tetra(ethylene glycol) unit in this compound, is crucial to avoid the heterogeneity that can complicate purification and compromise the reproducibility of subsequent applications. acs.org Traditional ring-opening polymerization of ethylene (B1197577) oxide often results in a mixture of polymers with varying chain lengths, a property known as polydispersity. nih.gov To overcome this, several advanced methods have been developed.
One successful approach involves a stepwise, iterative coupling of ethylene glycol units. This can be performed in the solution phase or on a solid support. acs.orgnih.gov Solid-phase synthesis offers the advantage of simplified purification, where excess reagents and byproducts can be washed away, eliminating the need for complex chromatographic separations at each step. nih.gov
Another powerful strategy is the macrocyclization of oligo(ethylene glycols). nih.govresearchgate.net In this method, an oligo(ethylene glycol) is cyclized to form a macrocyclic sulfate, which then serves as a versatile precursor. Iterative nucleophilic ring-opening reactions of this macrocycle allow for the controlled, stepwise extension of the PEG chain, yielding monodisperse products. nih.govresearchgate.net For the synthesis of a PEG4 derivative, one could start with a di(ethylene glycol) or tri(ethylene glycol) and extend it in a controlled manner.
A practical and scalable synthesis of propargylated and PEGylated α-hydroxy acids, which are precursors to related structures, has been described. acs.org This method involves the desymmetrization and monofunctionalization of commercially available oligo(ethylene glycols) without the need for column chromatography, making it an economical and efficient route. acs.org
Control over Polydispersity Index in PEG Synthesis
The polydispersity index (PDI) is a measure of the distribution of molecular weights in a given polymer sample. A PDI of 1.0 signifies a perfectly monodisperse polymer, where all molecules have the same chain length. Conventional PEG synthesis often yields a PDI greater than 1.1, which is undesirable for many high-precision applications. nih.govbiochempeg.com
To achieve a low PDI, controlled polymerization techniques are essential. As mentioned, stepwise synthetic approaches, including both solid-phase and solution-phase methods, are highly effective in producing monodisperse PEGs because they allow for the addition of one ethylene glycol unit at a time. acs.orgnih.gov
The macrocyclic sulfate-based approach also provides excellent control over polydispersity, enabling the synthesis of monodisperse PEGs and their derivatives with high efficiency. nih.govresearchgate.net Additionally, methods that avoid chromatographic purification, while maintaining high purity of the final product, have been developed for oligo(ethylene glycol) mono-p-toluenesulfonates, which are key intermediates for various heterobifunctional PEG derivatives. rsc.orgrsc.org
The choice of initiating system in ring-opening polymerization can also influence the PDI. For instance, the use of potassium naphthalene (B1677914) and methanol (B129727) as an initiating system has been shown to effectively remove trace amounts of water and oxygen, leading to a final product with a PDI as low as 1.07. nih.gov
Functional Group Interconversion Strategies
Once the PEG4 backbone is synthesized, the next critical phase is the introduction of the terminal propargyl and N-Hydroxysuccinimide (NHS) ester functionalities. This is typically achieved through a series of functional group interconversion reactions.
Introduction of the Propargyl Moiety
The propargyl group, with its terminal alkyne, is a key component for "click chemistry," a set of highly efficient and specific reactions. medchemexpress.comaxispharm.com The most common method for introducing a propargyl group onto a PEG chain is through the reaction of a PEG derivative with propargyl bromide. mdpi.comresearchgate.net
For instance, a heterobifunctional PEG with a terminal hydroxyl group and a protected carboxyl group can be propargylated at the hydroxyl end. mdpi.com A typical procedure involves dissolving the PEG derivative and a base, such as sodium hydride or potassium tert-butoxide, in an anhydrous solvent like tetrahydrofuran (B95107) (THF). Propargyl bromide is then added to the mixture, leading to the formation of a propargyl ether linkage. acs.orgmdpi.com The reaction progress can be monitored by techniques like ¹H NMR spectroscopy, looking for the characteristic signals of the propargyl protons. mdpi.com
Alternatively, if starting with a PEG-diol, one end can be selectively protected, allowing the other hydroxyl group to be converted to a propargyl ether. The protecting group is then removed to reveal the second hydroxyl group for further modification.
Formation of the N-Hydroxysuccinimide Ester
The N-Hydroxysuccinimide (NHS) ester is a highly reactive group that readily couples with primary amines to form stable amide bonds. thermofisher.combiochempeg.comresearchgate.net This makes it an ideal functionality for conjugating the PEG linker to proteins, peptides, or other amine-containing molecules. biochempeg.comscielo.br
The formation of the NHS ester typically starts with a PEG chain bearing a terminal carboxylic acid group. nih.gov This carboxylic acid is then activated using a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide. nih.govbiochempeg.comthermofisher.com The reaction is usually carried out in an anhydrous organic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). thermofisher.comwindows.net
The reaction proceeds via the formation of an O-acylisourea intermediate by the carbodiimide, which is then attacked by the N-hydroxysuccinimide to form the active NHS ester, releasing a urea (B33335) byproduct. thermofisher.com The efficiency of this reaction is often pH-dependent, with optimal conditions for the activation step typically between pH 4.5 and 7.2. thermofisher.comwindows.net The subsequent reaction of the NHS ester with a primary amine is most efficient at a pH of 7 to 8. windows.net
It is crucial to use the freshly prepared NHS ester for conjugation, as it is susceptible to hydrolysis, especially at higher pH values. thermofisher.comthermofisher.com
Purification and Isolation Techniques in Multi-step Synthesis
The multi-step synthesis of this compound necessitates rigorous purification at various stages to ensure the final product is of high purity. The presence of unreacted starting materials, byproducts, or PEG oligomers with incorrect chain lengths can significantly impact the performance of the linker in its intended application. rsc.org
A variety of chromatographic techniques are commonly employed for the purification of PEG derivatives. These include:
Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size and is particularly useful for removing smaller impurities or for fractionating PEG polymers with different molecular weights. mdpi.com
Ion-Exchange Chromatography (IEX): This method is effective for separating charged molecules. For instance, a PEG derivative with a terminal carboxylic acid can be separated from neutral PEG species. google.com
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity and is a powerful tool for purifying and analyzing the purity of PEG derivatives. rsc.org
In addition to chromatography, other purification methods are also utilized:
Precipitation: PEG derivatives can often be purified by precipitation from a good solvent into a non-solvent. For example, precipitating a THF solution of a PEG derivative into cold diethyl ether is a common technique. nih.govmdpi.com
Extraction: Liquid-liquid extraction is used to remove water-soluble or organic-soluble impurities. For instance, after a reaction in an organic solvent, the mixture can be washed with water or brine to remove inorganic salts. acs.orgmdpi.com Aqueous biphasic systems have also been developed for the purification of PEGylated proteins. rsc.org
Dialysis: For larger PEG derivatives, dialysis can be used to remove small molecule impurities. rsc.orgmdpi.com
Chromatographic Methods for Product Isolation
Following the initial synthesis, purification is crucial to remove unreacted starting materials, byproducts, and any side products to achieve the high purity required for subsequent applications. selleckchem.com Flash column chromatography over silica (B1680970) gel is a widely employed technique for the purification of this compound.
The choice of eluent (the solvent system that moves the compounds through the column) is critical for successful separation. A common mobile phase for purifying NHS esters is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). The ratio of these solvents is optimized to achieve differential migration of the desired product and impurities through the stationary silica gel phase. For instance, a 3:1 mixture of hexane to ethyl acetate has been reported for the purification of a similar NHS ester.
It's important to note that the acidic nature of silica gel can potentially lead to the degradation of the NHS ester. reddit.com To mitigate this, a small amount of a non-nucleophilic base, such as triethylamine, can be added to the eluent system to neutralize the acidic sites on the silica gel, thereby preserving the integrity of the product during purification. reddit.com
Crystallization and Precipitation for Purity Enhancement
Crystallization and precipitation are valuable techniques for further enhancing the purity of this compound after initial chromatographic separation. These methods exploit differences in solubility between the product and any remaining impurities.
Crystallization involves dissolving the crude product in a minimal amount of a suitable hot solvent in which it is soluble, and then allowing the solution to cool slowly. As the solution cools, the solubility of the product decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent. A solvent system such as a mixture of tetrahydrofuran (THF) and diethyl ether has been used for the crystallization of a related PEG-containing compound. mdpi.com
Precipitation is a faster process where a solvent in which the product is insoluble (an anti-solvent) is added to a solution of the product. This causes the product to rapidly come out of solution as a solid. For example, cold ethanol (B145695) has been used to precipitate PEG-ylated compounds. The choice of solvent and anti-solvent is critical and is determined empirically to maximize the recovery of the pure product.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes.
Solvent Selection and Minimization
Solvents are a major contributor to the environmental impact of chemical syntheses. The selection of greener solvents and the minimization of their use are key tenets of green chemistry. rsc.org While traditional syntheses of PEG linkers often use solvents like dichloromethane, dimethylformamide (DMF), and tetrahydrofuran (THF), which have environmental and health concerns, greener alternatives are being explored. rsc.org
Polyethylene (B3416737) glycol (PEG) itself can be used as a green reaction medium. nsf.govspcmc.ac.in Low molecular weight PEGs are non-toxic, biodegradable, and can dissolve a wide range of reactants. nsf.gov Research has shown that various organic reactions can be successfully carried out in PEG as a solvent. nsf.gov For the synthesis of this compound, exploring the use of PEG as the reaction solvent could significantly reduce the reliance on more hazardous organic solvents.
Furthermore, solvent-less reaction conditions, where the reactants are heated together without a solvent, represent an ideal green chemistry approach. Lipase-catalyzed condensation polymerizations of PEGs have been successfully conducted under solvent-less conditions, suggesting the potential for similar approaches in the synthesis of PEG-based linkers. rsc.org
Atom Economy and Reaction Efficiency
Alternative synthetic routes that improve atom economy are desirable. For instance, catalytic methods that avoid the use of stoichiometric coupling reagents like DCC could enhance the efficiency of the synthesis. Gold-catalyzed reactions of propargyl esters have been shown to be highly atom-economical. nih.gov While not directly applied to NHS ester formation, this highlights the potential for developing novel catalytic methods for the final step of this compound synthesis.
Advanced Reaction Mechanisms and Kinetic Studies in Bioconjugation
Amine-Reactive Conjugation via NHS Ester
The N-hydroxysuccinimide ester is a highly reactive group that selectively targets primary amines, which are abundant in many biomolecules. lumiprobe.comthermofisher.com This reactivity is the basis for the first step of conjugation using Propargyl-PEG4-NHS ester.
The core reaction mechanism involves the nucleophilic attack of a primary amine (-NH₂) on the carbonyl carbon of the NHS ester. precisepeg.com For this to occur, the amine group must be in its deprotonated, nucleophilic state. theses.fr The reaction results in the formation of a stable and irreversible amide bond, with N-hydroxysuccinimide being released as a byproduct. precisepeg.comthermofisher.com This process is widely used to link molecules to proteins, peptides, and other biomolecules containing accessible primary amine groups. precisepeg.combiochempeg.com
The efficiency of the amine-reactive conjugation is highly dependent on the pH of the reaction medium. lumiprobe.com The reaction between the NHS ester and the primary amine is most efficient in a pH range of 7.2 to 9. thermofisher.com The optimal pH for this labeling is generally considered to be between 8.3 and 8.5. lumiprobe.cominterchim.fr
A critical competing reaction is the hydrolysis of the NHS ester, where the ester reacts with water, rendering it inactive for conjugation. precisepeg.com The rate of this hydrolysis increases significantly at higher pH levels. precisepeg.comthermofisher.com Therefore, maintaining the pH within the optimal range is crucial to maximize the yield of the desired conjugate while minimizing the loss of the reagent due to hydrolysis. lumiprobe.com At a pH below 7, the primary amines are largely protonated (-NH₃⁺), making them non-nucleophilic and thus unreactive towards the NHS ester. lumiprobe.cominterchim.fr
The kinetics of the NHS ester reaction are influenced by several factors, including pH, temperature, and the concentration of the reactants. The stability of the NHS ester in aqueous solution is a key kinetic parameter, often described by its half-life of hydrolysis. At pH 7.0 and 0°C, the half-life is approximately 4-5 hours. thermofisher.com This decreases dramatically to just 10 minutes at pH 8.6 and 4°C, highlighting the importance of controlled reaction conditions. thermofisher.com For most applications, reactions are conducted for 0.5 to 4 hours at either room temperature or 4°C. thermofisher.com
Chemoproteomic studies have utilized alkyne-functionalized NHS esters to map the reactivity of various nucleophilic hotspots across the proteome. nih.gov In these experiments, proteomes are treated with the NHS-ester-alkyne probe, and the extent of labeling is quantified, providing insights into the accessibility and reactivity of different sites. nih.gov
Table 2: Half-life of NHS Ester Hydrolysis
| pH | Temperature | Half-life |
|---|---|---|
| 7.0 | 0°C | 4-5 hours thermofisher.com |
The primary targets for NHS ester conjugation on proteins are the primary amines present in the side chain of lysine (B10760008) (Lys, K) residues and at the N-terminus of each polypeptide chain. thermofisher.comnih.gov Because these amine groups are typically positively charged at physiological pH, they are usually located on the exterior surface of a protein's native structure, making them accessible to reagents like this compound. thermofisher.com
While NHS esters are known for their high reactivity towards primary amines, some studies have shown that they can also react with other nucleophilic amino acid residues, such as serines, threonines, and tyrosines. nih.gov However, the primary and most efficient reaction remains with lysine and N-terminal amines, forming stable amide linkages. biochempeg.comnih.gov The widespread presence of lysine residues in most proteins means that this method can sometimes lead to heterogeneous labeling. nih.gov
Kinetic Analysis of NHS Ester Reactivity with Biomolecules
Click Chemistry with the Propargyl Group
After the biomolecule has been functionalized with the propargyl group via the NHS ester reaction, the terminal alkyne becomes available for a second, highly specific reaction known as click chemistry.
The propargyl group is a terminal alkyne that can participate in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. broadpharm.commedchemexpress.com This reaction involves the cycloaddition of the alkyne with an azide-containing molecule in the presence of a copper(I) catalyst to form a chemically stable 1,4-disubstituted triazole ring. organic-chemistry.org
The CuAAC reaction is exceptionally efficient, with reaction rates accelerated by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction. organic-chemistry.org It is robust and can be performed under a wide range of conditions, including in aqueous media and across a broad pH range (4 to 12). organic-chemistry.org The mechanism is understood to proceed through a stepwise pathway involving a copper(I) acetylide intermediate. mdpi.com The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate, using a reducing agent like sodium ascorbate. organic-chemistry.org The high specificity and reliability of the CuAAC reaction allow for the precise attachment of a second molecule (e.g., a fluorescent dye, a drug molecule, or another biomolecule) to the this compound-modified substrate. medchemexpress.com
Table 3: Components of the CuAAC Reaction
| Component | Role | Example |
|---|---|---|
| Alkyne | Reactive group on the modified biomolecule | Propargyl group of this compound medchemexpress.com |
| Azide (B81097) | Reactive partner for cycloaddition | Azide-tagged molecule (e.g., fluorophore, drug) |
| Copper(I) Catalyst | Catalyzes the cycloaddition | Generated from Cu(II) salts (e.g., CuSO₄) + reducing agent organic-chemistry.org |
| Reducing Agent | Reduces Cu(II) to the active Cu(I) state | Sodium Ascorbate organic-chemistry.org |
Ligand Effects on Reaction Efficiency and Biocompatibility
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a major alternative to CuAAC that circumvents the need for a metal catalyst. wikipedia.org This is particularly advantageous for in vivo studies where copper toxicity is a significant concern. thieme-connect.dechempep.com SPAAC utilizes a terminal alkyne that has been incorporated into a strained ring system, typically a cyclooctyne (B158145). magtech.com.cn The high ring strain of molecules like dibenzocyclooctyne (DBCO or DIBO) provides the driving force for the reaction to proceed with an azide without a catalyst. wikipedia.orgmagtech.com.cn
The this compound, with its linear terminal alkyne, is not designed for and does not participate directly in SPAAC reactions. medchemexpress.comsmolecule.com For SPAAC, a different type of linker, such as DBCO-PEG4-NHS ester, would be used to introduce the required strained alkyne onto a biomolecule. rsc.org The reaction proceeds as a concerted [3+2] cycloaddition, similar to the Huisgen cycloaddition, but is accelerated by the release of ring strain. wikipedia.orgthieme-connect.de
The absence of a toxic catalyst makes SPAAC highly suitable for applications in living systems. rsc.orgthieme-connect.de It has been widely used for:
Live Cell Imaging: Labeling specific biomolecules on or inside living cells with fluorescent probes. chempep.comrsc.org
In Vivo Studies: Tracking molecules in whole organisms, such as in zebrafish embryos. thieme-connect.de
Drug Delivery and Targeting: Attaching drugs or targeting ligands to antibodies or nanoparticles for therapeutic applications. researchgate.net
While SPAAC is highly biocompatible, its reaction rates are generally slower than the fastest ligand-accelerated CuAAC reactions. nih.govacs.org Comparative studies have shown that CuAAC can offer higher labeling efficiency and specificity, provided that biocompatible ligands and low copper concentrations are used. nih.gov The choice between CuAAC and SPAAC therefore involves a trade-off between reaction speed and potential cytotoxicity. nih.govacs.org
Table 2: Comparison of CuAAC and SPAAC for Bioconjugation
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
|---|---|---|
| Catalyst | Copper(I) required organic-chemistry.org | Catalyst-free |
| Alkyne Reagent | Terminal Alkyne (e.g., Propargyl group) medchemexpress.com | Strained Cyclooctyne (e.g., DBCO, DIBO) wikipedia.org |
| Biocompatibility | Potentially cytotoxic due to Cu(I); can be mitigated with ligands nih.govbiorxiv.org | Highly biocompatible, no toxic metal catalyst chempep.com |
| Reaction Rate | Generally faster, especially with accelerating ligands nih.gov | Generally slower than optimized CuAAC acs.org |
| Primary Use Case | In vitro conjugation, controlled in vivo systems with biocompatible ligands mdpi.comnih.gov | Live cell and in vivo labeling where metal toxicity is a primary concern rsc.orgthieme-connect.de |
Catalyst-Free Click Chemistry Approaches
Orthogonal Reactivity and Multi-functional Bioconjugation Strategies
The dual functionality of this compound is a prime example of a tool for orthogonal bioconjugation. Orthogonal reactions are chemical reactions that can occur in the same vessel, at the same time, without interfering with one another. researchgate.net
The NHS ester and the propargyl group of this linker exhibit excellent orthogonal reactivity. The NHS ester reacts specifically with primary amines under slightly basic conditions. creative-proteomics.comlumiprobe.com The propargyl group is stable under these conditions and remains available for a subsequent, independent CuAAC reaction with an azide. nih.gov
This sequential and specific reactivity allows for the construction of complex, multi-component systems. For example:
A protein can first be labeled with this compound via its lysine residues.
After removing the excess linker, the newly introduced alkyne handles on the protein can be used to "click" on an azide-modified molecule, such as a fluorescent dye, a drug molecule, or another protein. nih.govpolysciences.com
This strategy provides precise control over the assembly of biomolecular conjugates and is fundamental to creating advanced materials for diagnostics, therapeutics (like antibody-drug conjugates), and nanotechnology. medchemexpress.comsmolecule.compolysciences.com Furthermore, the alkyne group (from this compound) and an azide can be part of a system that is also orthogonal to other bioorthogonal pairs, like the SPAAC reaction or tetrazine ligations, allowing for even more complex, multi-step labeling schemes. researchgate.net
Sequential and Simultaneous Conjugation Approaches
The dual functionality of this compound allows for either sequential or simultaneous conjugation strategies when creating complex bioconjugates, such as antibody-drug conjugates (ADCs) or multi-functionalized proteins. uzh.ch The choice between these approaches depends on the specific biomolecules involved, the desired final product, and the potential for side reactions.
A sequential approach is the most common and controlled method. It involves two distinct steps:
Amine Modification: The biomolecule (e.g., a protein) is first reacted with this compound to introduce the alkyne handle. The NHS ester selectively acylates primary amines (e.g., lysine residues) to form a stable amide bond.
Click Chemistry Conjugation: After the initial modification, and often following a purification step to remove excess linker, the alkyne-modified biomolecule is reacted with an azide-containing molecule of interest. This second step typically involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole linkage. creative-biolabs.combroadpharm.com
This step-wise strategy offers maximal control, as the reaction progress and product of each stage can be monitored and purified. It minimizes the risk of undesired side reactions between the various components and simplifies troubleshooting if a reaction is incomplete. uzh.ch
A simultaneous approach , or "one-pot" reaction, involves mixing the target biomolecule, the this compound, and the azide-functionalized payload together under conditions that aim to facilitate both reactions concurrently. While theoretically more efficient in terms of time, this method presents significant challenges. There is a risk of side reactions and the complexity of the reaction mixture makes it difficult to analyze and troubleshoot. uzh.ch For instance, if another conjugation chemistry were being used alongside the NHS ester and click reactions (e.g., maleimide-thiol chemistry), performing them simultaneously could lead to unintended cross-reactivity. uzh.ch Research suggests that separate, sequential reactions are preferable to maximize yield and ensure the purity of the final conjugate. uzh.ch
| Parameter | Sequential Conjugation | Simultaneous Conjugation |
|---|---|---|
| Reaction Control | High; each step is controlled and can be optimized independently. | Low; competing reactions can occur. |
| Intermediate Analysis | Possible; allows for characterization and purification of the alkyne-modified biomolecule. | Difficult to impossible without complex analytical techniques. |
| Side Reactions | Minimized by removing excess reagents after the first step. uzh.ch | Higher potential for cross-reactivity between reagents. uzh.ch |
| Troubleshooting | Simpler; issues can be isolated to a specific reaction step. uzh.ch | Complex; difficult to determine which reaction failed or is incomplete. |
| Overall Yield & Purity | Generally higher due to better control and purification steps. uzh.ch | Can be lower due to side products and purification challenges. |
| Process Time | Longer due to multiple steps and purification. | Potentially shorter, but may require extensive optimization. |
Selective Derivatization of Complex Biomolecules
The "selective" nature of this compound primarily refers to the chemoselectivity of its two reactive ends for their respective partners: the NHS ester for amines and the alkyne for azides. acs.org However, when derivatizing complex biomolecules like proteins, which possess multiple copies of various functional groups, achieving site-selectivity can be challenging.
The primary targets for the NHS ester group are the N-terminal α-amine and the ε-amino groups of lysine residues. uzh.ch The reactivity of any specific amine is influenced by its accessibility and its pKa value, which is dependent on the local microenvironment. While this provides a route for conjugation, it often results in a heterogeneous mixture of products with the linker attached at various positions and in varying numbers (drug-to-antibody ratio in ADCs). uzh.chrsc.org
A significant challenge in using NHS esters is the potential for off-target reactions. Under certain conditions, particularly with a high molar excess of the reagent, NHS esters can react with other nucleophilic residues. nih.gov Side reactions with the hydroxyl groups of tyrosine, serine, and threonine have been reported. nih.govnih.gov This can lead to the formation of less stable ester linkages alongside the desired stable amide bonds, further increasing the heterogeneity of the final product.
Several strategies have been developed to improve the selectivity of NHS ester conjugations:
pH Optimization: Maintaining the reaction pH between 7 and 9 is crucial. This range favors the deprotonated state of primary amines, enhancing their nucleophilicity and reactivity towards the NHS ester while minimizing the hydrolysis of the ester itself. rsc.org
Affinity-Based Platforms: Advanced methods, such as the 'AJICAP' platform, utilize an Fc affinity peptide. This peptide non-covalently binds to the antibody's Fc region, bringing a catalyst into proximity that selectively activates a specific lysine residue for conjugation with an NHS ester, thereby achieving a regioselective modification. rsc.org
Post-Conjugation Treatment: In cases where off-target ester linkages form on hydroxyl-containing amino acids, specific treatments can be applied. For example, incubating the sample in a boiling water bath has been shown to selectively hydrolyze these ester bonds while leaving the more stable amide bonds intact. nih.gov
| Amino Acid Residue | Functional Group | Reactivity with NHS Ester | Bond Formed | Conditions Favoring Reaction |
|---|---|---|---|---|
| Lysine | Primary Amine (ε-NH₂) | High (Primary Target) | Amide | pH 7-9, accessible surface location. rsc.org |
| N-Terminus | Primary Amine (α-NH₂) | High (Primary Target) | Amide | Slightly lower pKa than lysine, can be preferentially targeted at lower pH. uzh.ch |
| Tyrosine | Phenolic Hydroxyl (-OH) | Low (Side Reaction) | Ester | High molar excess of NHS ester, presence of a nearby histidine. nih.govnih.gov |
| Serine | Alcoholic Hydroxyl (-OH) | Low (Side Reaction) | Ester | High molar excess of NHS ester. nih.govnih.gov |
| Threonine | Alcoholic Hydroxyl (-OH) | Low (Side Reaction) | Ester | High molar excess of NHS ester. nih.gov |
Applications of Propargyl Peg4 Nhs Ester in Biomolecular Research
PROTACs (Proteolysis Targeting Chimeras)
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific unwanted proteins from cells. nih.govbroadpharm.com They function by hijacking the body's natural protein disposal system, the ubiquitin-proteasome system. medchemexpress.com A PROTAC molecule consists of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other binds to an E3 ubiquitin ligase. nih.govbiochempeg.com
The linker is a crucial component of a PROTAC, as its length, composition, and attachment points critically influence the physicochemical properties and biological activity of the molecule. nih.gov The linker must be optimized to allow the two ligands to bind simultaneously to their respective proteins, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).
PEG-based linkers, including those derived from Propargyl-PEG4-NHS ester, are frequently used in PROTAC design. medchemexpress.combiochempeg.com Statistically, over half of reported PROTACs have incorporated PEG motifs in their linkers. biochempeg.com The use of this compound offers several advantages for synthesizing PROTAC libraries:
Modularity and Versatility: The bifunctional nature of the linker allows for a modular approach to synthesis. The NHS ester can be coupled to an amine on one ligand, and the propargyl group can be attached to an azide-functionalized version of the second ligand via click chemistry. medchemexpress.comenamine.net This enables the rapid assembly of diverse PROTACs for screening and optimization. nih.gov
Improved Physicochemical Properties: The PEG component increases the water solubility and can affect the cell permeability of the PROTAC, which is often a large, complex molecule. biochempeg.com
Systematic Optimization: By using PEG linkers of varying lengths (e.g., PEG2, PEG4, PEG6), researchers can systematically investigate how linker length affects the degradation efficiency of the target protein. biochempeg.combroadpharm.com
The fundamental mechanism of a PROTAC is to act as a molecular bridge. By binding to both the POI and an E3 ligase, the PROTAC brings the two proteins into close proximity. nih.govfrontiersin.org This induced proximity allows the E3 ligase, which is part of a larger complex, to transfer ubiquitin molecules to lysine (B10760008) residues on the surface of the POI. medchemexpress.comfrontiersin.org The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively eliminating the target protein from the cell.
There are over 600 E3 ligases in the human proteome, but only a handful, such as Cereblon (CRBN) and Von Hippel-Lindau (VHL), are commonly hijacked for PROTAC development due to the availability of high-affinity ligands. nih.govfrontiersin.org The linker, constructed from reagents like this compound, connects the POI-binding warhead to the E3 ligase-binding anchor. nih.govbroadpharm.com The flexibility and length of the PEG4 chain are critical for allowing the proper orientation and interaction required for efficient ternary complex formation and subsequent ubiquitination. enamine.net
Table 2: Role of this compound in PROTAC Assembly
| Component | Function in PROTAC Synthesis | Advantage | Reference |
|---|---|---|---|
| NHS Ester | Reacts with a primary amine on either the POI ligand or the E3 ligase ligand to form a stable amide bond. | Provides a reliable method for the first covalent linkage in the PROTAC assembly. | creative-biolabs.combroadpharm.com |
| Propargyl Group (Alkyne) | Participates in a bioorthogonal click chemistry reaction (e.g., CuAAC) with an azide (B81097) group on the other ligand. | Allows for highly efficient and specific final coupling, facilitating modular library synthesis. | medchemexpress.combiochempeg.com |
| PEG4 Spacer | Connects the two reactive ends, providing flexibility and hydrophilicity to the final PROTAC molecule. | Improves solubility, cell permeability, and allows for optimization of linker length for efficient ternary complex formation. | biochempeg.comenamine.net |
This compound: A Versatile Tool in Biomolecular Research
This compound is a heterobifunctional chemical linker that has gained significant traction in the fields of bioconjugation, material science, and drug discovery. This molecule incorporates three key components: a propargyl group, a tetraethylene glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester. This unique combination of functional groups allows for a two-step sequential or orthogonal labeling strategy, making it a highly versatile reagent for a wide array of applications.
The NHS ester end of the molecule reacts efficiently with primary amine groups, such as those found on the side chains of lysine residues in proteins, to form stable amide bonds. This reaction is typically carried out in aqueous media at a physiological pH. creative-biolabs.com The propargyl group, a terminal alkyne, provides a reactive handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. medchemexpress.combroadpharm.com This reaction forms a stable triazole linkage with azide-containing molecules. creative-biolabs.combroadpharm.com The PEG4 spacer is a hydrophilic chain that enhances the water solubility of the molecule and its conjugates, reduces non-specific binding, and can improve the pharmacokinetic properties of modified biomolecules. creative-biolabs.combroadpharm.comcd-bioparticles.net
The unique properties of this compound have led to its widespread use in various areas of biomolecular research.
Modulation of Protein Degradation Pathways
A significant application of this compound and similar PEGylated linkers is in the development of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. medchemexpress.combpsbioscience.com This targeted protein degradation strategy offers a powerful approach to eliminate disease-causing proteins. bpsbioscience.com
Propargyl-PEG4-acid, a related compound, has been utilized in the synthesis of PROTACs targeting Bruton's tyrosine kinase (BTK). medchemexpress.com For instance, a PROTAC based on the BTK inhibitor ibrutinib (B1684441) was synthesized using a PEG4 linker and was shown to induce the degradation of BTK in cells. medchemexpress.com The modular nature of PROTACs allows for the "mix and match" of different ligands and linkers to optimize degradation efficiency. Recent research has also revealed that cellular signaling pathways can modulate the efficacy of targeted protein degradation, suggesting that combining PROTACs with inhibitors of these pathways could enhance their therapeutic effect. nih.gov
Table 1: Examples of PROTACs Utilizing PEG Linkers
| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker Component | Reference |
| PROTAC 2 | Bruton's tyrosine kinase (BTK) | IAP | Propargyl-PEG4-acid | medchemexpress.com |
| PROTAC 3 | Bruton's tyrosine kinase (BTK) | IAP | Propargyl-PEG4-acid | medchemexpress.com |
| MZ1 | BRD4 | VHL | Not specified | nih.gov |
Surface Modification and Material Science
The ability of this compound to modify surfaces has made it a valuable tool in material science. chemimpex.com
This compound can be used to functionalize a variety of biomaterials and solid supports that have amine groups on their surface. creative-biolabs.comcd-bioparticles.net This initial reaction introduces a propargyl group onto the surface, which can then be used for subsequent "click" reactions to attach other molecules of interest. This approach allows for the creation of surfaces with specific functionalities. For example, surfaces can be modified to promote cell adhesion or to resist non-specific protein binding. rsc.org
The controlled immobilization of biomolecules is crucial for the development of sensitive and specific biosensors and biochips. acs.orgresearchgate.net this compound facilitates this by allowing for the oriented attachment of proteins and other biomolecules to sensor surfaces. acs.org For instance, a protein can first be reacted with this compound, and the resulting propargyl-labeled protein can then be "clicked" onto an azide-functionalized sensor surface. This site-specific immobilization can significantly improve the performance of the biosensor compared to random immobilization methods. acs.org
The PEG4 spacer in this compound contributes to the biocompatibility of modified surfaces. PEGylation, the process of attaching PEG chains, is a well-established method to reduce non-specific protein adsorption, a phenomenon known as bio-fouling. smolecule.comthermofisher.com By creating a hydrophilic layer, the PEG spacer prevents proteins and other biomolecules from adhering to the surface, which is critical for the performance of medical implants and biosensors. researchgate.net
Development of Molecular Probes and Imaging Agents
The versatility of this compound extends to the creation of molecular probes for various imaging modalities.
In the field of medical imaging, this compound and similar bifunctional linkers are employed in the synthesis of PET imaging probes. acs.org PET is a highly sensitive imaging technique that requires the use of molecules labeled with a positron-emitting radionuclide. The "click" chemistry enabled by the propargyl group offers a rapid and efficient method for radiolabeling. nih.gov For example, a targeting molecule like a peptide or antibody can be functionalized with a propargyl group using this compound. This propargylated molecule can then be reacted with an azide-containing radiolabeling precursor in the final step of the synthesis to produce the PET probe. acs.orgillinois.edu This strategy is advantageous because the harsh conditions often required for radiolabeling can be performed on a small precursor molecule rather than the sensitive targeting biomolecule itself.
Development of Molecular Probes and Imaging Agents
Fluorescent Probe Conjugation for Bioimaging
This compound serves as a heterobifunctional linker, playing a pivotal role in the conjugation of fluorescent probes to biomolecules for advanced bioimaging applications. This linker contains three key components: an N-hydroxysuccinimide (NHS) ester, a propargyl group (a terminal alkyne), and a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer. broadpharm.comcreative-biolabs.com The NHS ester group is highly reactive toward primary amine groups (-NH₂) commonly found on proteins, peptides, and antibodies, forming a stable amide bond. creative-biolabs.comcd-bioparticles.net The propargyl group provides a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction. broadpharm.commedchemexpress.com
The process typically involves a two-step strategy:
Biomolecule Modification: The target biomolecule (e.g., an antibody) is first reacted with this compound. The NHS ester selectively couples with amine residues on the biomolecule, covalently attaching the propargyl-PEG4 linker.
Fluorescent Probe Attachment: An azide-modified fluorescent dye is then introduced. In the presence of a copper(I) catalyst, the azide group on the dye reacts specifically with the terminal alkyne of the propargyl group on the biomolecule. broadpharm.com This click reaction forms a highly stable triazole linkage, completing the conjugation. broadpharm.comcreative-biolabs.com
The integrated PEG4 spacer enhances the aqueous solubility of the linker and the resulting conjugate, which is beneficial for biological applications. broadpharm.comcreative-biolabs.comcd-bioparticles.net This modular approach allows researchers to label a wide variety of biomolecules with an extensive palette of azide-functionalized fluorescent probes for use in cellular imaging and tracking studies.
| Feature | Role in Fluorescent Probe Conjugation |
| NHS Ester Group | Reacts with primary amines on biomolecules (e.g., proteins, peptides). creative-biolabs.com |
| Propargyl Group | Provides a terminal alkyne for click chemistry reactions with azide-modified probes. medchemexpress.com |
| PEG4 Spacer | Increases hydrophilicity and solubility in aqueous solutions. broadpharm.comcd-bioparticles.net |
| Resulting Linkage | Forms a stable triazole bond between the biomolecule and the fluorescent probe. broadpharm.com |
Magnetic Resonance Imaging (MRI) Contrast Agent Development
The precise chemical architecture of this compound is leveraged in the development of targeted Magnetic Resonance Imaging (MRI) contrast agents. These agents enhance image resolution and provide molecular-level information by accumulating at specific biological targets. The linker facilitates the conjugation of a targeting moiety to a carrier loaded with a paramagnetic metal ion, such as gadolinium (Gd) or manganese (Mn).
A prominent strategy involves click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used in the synthesis of MRI contrast agents. nih.gov Research has demonstrated the synthesis of targeted nanoglobular contrast agents for molecular MRI. In one study, a targeting peptide (CLT1) was functionalized at its N-terminus using a propargyl-PEG-NHS ester. nih.gov Separately, a nanoglobule carrier was decorated with numerous chelating agents (DOTA) holding Mn(II) ions and equipped with azide-PEG linkers. nih.gov The propargyl-functionalized peptide was then "clicked" onto the azide-functionalized nanoglobule carrier. nih.gov This method provides a highly selective, stepwise approach for creating targeted contrast agents without the need for protecting groups on the peptide sequence. nih.gov
Similarly, other research has involved the synthesis of azide-containing Gd-DTPA contrast agents that are then clicked to propargyl-functionalized polymeric carriers, such as poly(ε-caprolactone) (PCL), to form micellar structures for imaging. nih.gov The rigidity of the triazole linker formed via the click reaction is also seen as an advantage in designing these agents. nih.gov
Research Finding: Synthesis of a Targeted Nanoglobular MRI Agent nih.gov
| Component | Function | Chemical Handle |
|---|---|---|
| Nanoglobule Carrier | Carries multiple Mn(II)-DOTA complexes for signal enhancement. | Azide-PEG |
| CLT1 Peptide | Targets the conjugate to the tumor extracellular matrix. | Propargyl-PEG |
| Click Chemistry | Covalently links the peptide to the nanoglobule carrier. | Copper(I)-catalyzed reaction |
Nanotechnology and Nanomedicine Applications
Functionalization of Nanoparticles for Targeted Delivery
In nanotechnology and nanomedicine, directing therapeutic or diagnostic nanoparticles to a specific site within the body is a primary goal. This compound is an enabling tool for achieving this targeting capability through surface functionalization. The linker allows for the covalent attachment of targeting ligands—such as peptides, antibodies, or small molecules—to the surface of various nanoparticles. smolecule.com
The general strategy mirrors its use in other bioconjugation applications. Nanoparticles with amine groups on their surface are first reacted with this compound, which introduces a dense layer of terminal alkyne groups. Subsequently, an azide-modified targeting ligand is attached to the nanoparticle surface via CuAAC click chemistry. This approach has been used to modify diverse nanocarriers, including polymeric nanoparticles and virus-like particles, for targeted delivery. escholarship.orgscholaris.ca
For example, research on targeted drug delivery has utilized click chemistry to couple alkyne-functionalized cell-adhesive peptides (like GRGDS) to azide-bearing PEG chains on the surface of polymeric nanoparticles. scholaris.ca In another study, a targeting peptide (iRGD) was functionalized with a propargyl group and then conjugated to virus-like nanoparticles that had been modified with an azide-NHS ester linker, demonstrating a significant increase in tumor localization. escholarship.org These findings underscore the utility of the propargyl-azide click reaction in designing precisely targeted nanomedicine platforms. escholarship.orgscholaris.ca
Encapsulation and Release Mechanisms
The PEG component of the linker is particularly important. When nanoparticles are coated with PEG chains—a process known as PEGylation—a hydrophilic, brush-like corona is formed on their surface. nih.gov This PEG layer provides several key advantages:
Enhanced Stability: It prevents the aggregation of nanoparticles in the bloodstream.
Stealth Effect: It creates a steric barrier that helps the nanoparticle evade clearance by the immune system (mononuclear phagocyte system), thereby prolonging its circulation time. nih.gov
Improved Pharmacokinetics: By increasing the nanoparticle's half-life in vivo, PEGylation allows for greater accumulation at the target site, such as a solid tumor, through passive targeting (the enhanced permeability and retention effect). smolecule.comnih.gov
By functionalizing the nanoparticle with targeting ligands, this compound ensures that the stable, long-circulating nanocarrier is actively directed to the desired cells or tissues. Once the nanoparticle reaches its destination, drug release can be initiated by local environmental triggers (e.g., lower pH in a tumor microenvironment, specific enzymes) or external stimuli. nih.gov Therefore, the surface chemistry enabled by this linker is fundamental to ensuring that the encapsulated drug is protected and delivered to the correct location for its intended therapeutic action. nih.gov
Analytical Characterization in Research of Conjugates Involving Propargyl Peg4 Nhs Ester
Spectroscopic Methods for Conjugate Confirmation
Spectroscopic methods are indispensable for verifying the formation of the new covalent bond between the Propargyl-PEG4 linker and the target molecule, as well as for confirming the integrity of the key functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of the Propargyl-PEG4-NHS ester linker itself and for confirming its successful conjugation. While its application to very large bioconjugates like antibodies can be challenging due to signal broadening, it is highly informative for smaller peptide conjugates and for characterizing the linker before conjugation.
In ¹H NMR analysis of the this compound reagent, distinct signals corresponding to the different protons in the molecule are observed. medchemexpress.com The protons of the N-hydroxysuccinimide (NHS) ring typically appear as a characteristic singlet at approximately 2.9 ppm. researchgate.net The propargyl group presents a terminal alkyne proton (H-C≡C-), which resonates as a triplet around 2.5 ppm, and the adjacent methylene (B1212753) protons (-C≡C-CH₂-) show a doublet around 4.2 ppm. The repeating ethylene (B1197577) glycol units of the PEG4 spacer produce a complex set of signals, typically in the 3.6-3.8 ppm region.
Upon successful conjugation to a primary amine on a biomolecule, the NHS ester is displaced, leading to the formation of a stable amide bond. This chemical transformation is directly observable in the ¹H NMR spectrum. The key indicator of a successful reaction is the disappearance of the sharp singlet corresponding to the NHS ring protons. researchgate.net Conversely, the characteristic signals for the propargyl group and the PEG spacer remain in the spectrum of the conjugate, providing direct evidence that the linker has been incorporated.
Table 1: Typical ¹H NMR Chemical Shifts for this compound and its Conjugate
| Functional Group | Protons | Typical Chemical Shift (δ, ppm) in Reagent | Status After Conjugation |
|---|---|---|---|
| N-Hydroxysuccinimide | NHS Ring Protons | ~2.9 (singlet) | Signal Disappears |
| Propargyl | Terminal Alkyne (H-C≡C-) | ~2.5 (triplet) | Signal Persists |
| Propargyl | Methylene (-C≡C-CH₂-) | ~4.2 (doublet) | Signal Persists |
| PEG4 Spacer | Ethylene Glycol (-CH₂-CH₂-O-) | ~3.6 - 3.8 (multiplet) | Signal Persists |
Mass spectrometry (MS) is a cornerstone technique for confirming conjugation, providing precise mass information that verifies the covalent addition of the linker to the target biomolecule. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are routinely used.
The fundamental principle is the detection of a specific mass increase in the target molecule corresponding to the mass of the attached propargyl-PEG4 moiety. The this compound has a molecular weight of approximately 357.36 g/mol . medchemexpress.com During the reaction with a primary amine, the N-hydroxysuccinimide (NHS) group (MW ≈ 115.09 g/mol ) acts as a leaving group. The reaction results in the formation of an amide bond, with the linker adding a specific mass to the target molecule. The net mass increase observed in the mass spectrum provides unambiguous evidence of conjugation.
For a single conjugation event, the expected mass increase is approximately 242.27 Da.
Table 2: Mass Details for this compound Conjugation
| Compound / Moiety | Molecular Formula | Approximate Molecular Weight (Da) | Role in Conjugation |
|---|---|---|---|
| This compound | C₁₆H₂₃NO₈ | 357.36 medchemexpress.com | Starting Reagent |
| N-Hydroxysuccinimide | C₄H₅NO₃ | 115.09 | Leaving Group |
In practice, MS analysis can also reveal the distribution of conjugated species. For large proteins like antibodies, which have multiple potential conjugation sites (e.g., lysine (B10760008) residues), the mass spectrum may show a series of peaks. These peaks correspond to the unconjugated protein, protein with one linker attached (M + 242.27 Da), protein with two linkers attached (M + 484.54 Da), and so on. This allows for the calculation of the average drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates (ADCs). nih.gov
Infrared (IR) spectroscopy is used to monitor the changes in functional groups during the conjugation reaction. By comparing the IR spectrum of the starting materials with that of the purified conjugate, researchers can confirm the chemical transformation.
The this compound reagent has several characteristic IR absorption bands. The NHS ester shows strong carbonyl (C=O) stretching vibrations, typically as two distinct peaks around 1780 cm⁻¹ and 1740 cm⁻¹. researchgate.net Another band related to the succinimidyl group can be seen near 1815 cm⁻¹. researchgate.net The propargyl group exhibits a weak but sharp alkyne C≡C stretch near 2120 cm⁻¹ and a terminal ≡C-H stretch around 3300 cm⁻¹.
Upon successful reaction with an amine-containing molecule, the NHS ester is consumed and a new amide bond is formed. This leads to distinct changes in the IR spectrum:
Disappearance of NHS Ester Peaks: The characteristic carbonyl peaks of the NHS ester at ~1780 cm⁻¹ and ~1740 cm⁻¹ diminish or disappear completely in the spectrum of the conjugate.
Appearance of Amide Bands: New, strong absorption bands characteristic of the amide linkage appear. These include the Amide I band (primarily C=O stretch) around 1650 cm⁻¹ and the Amide II band (N-H bend and C-N stretch) around 1550 cm⁻¹.
Persistence of Propargyl Peaks: The alkyne C≡C and ≡C-H stretches from the propargyl group remain present, confirming the integrity of this functional handle for subsequent click chemistry reactions.
Table 3: Key Infrared (IR) Frequencies for Monitoring Conjugation
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Observation in Conjugate Spectrum |
|---|---|---|---|
| NHS Ester | C=O Stretch | ~1780, ~1740 | Disappears |
| Alkyne | ≡C-H Stretch | ~3300 | Persists |
| Alkyne | C≡C Stretch | ~2120 | Persists |
| Amide (newly formed) | Amide I (C=O Stretch) | ~1650 | Appears |
Mass Spectrometry (MS) (e.g., LCMS, MALDI-TOF)
Chromatographic Techniques for Purity and Conjugation Efficiency
Chromatographic methods are essential for separating the conjugate from unreacted starting materials and for quantifying the efficiency of the reaction.
High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used to assess the purity and heterogeneity of the conjugate mixture. selleckchem.com Reverse-phase HPLC (RP-HPLC) is particularly effective. In RP-HPLC, molecules are separated based on their hydrophobicity.
By analyzing the reaction mixture, an HPLC chromatogram will show a peak for the unconjugated biomolecule and one or more new, later-eluting peaks corresponding to the conjugated species. The area under these peaks can be used to calculate the percentage of conjugation and to assess the distribution of species with different numbers of linkers attached. The purity of the starting this compound reagent itself is also typically confirmed by HPLC. chemimpex.com
Size Exclusion Chromatography (SEC), also known as gel filtration chromatography, separates molecules based on their hydrodynamic radius (i.e., their size in solution). This technique is invaluable for analyzing large bioconjugates, such as antibodies or other proteins, where the addition of one or more PEG linkers leads to a measurable increase in molecular size. nih.gov
SEC is a powerful method to:
Confirm Conjugation: An elution peak that shifts to an earlier time compared to the unmodified protein standard confirms a size increase due to conjugation.
Assess Purity: It effectively separates the desired conjugate from any remaining, smaller, unreacted protein.
Detect Aggregation: SEC is highly sensitive to the presence of high-molecular-weight aggregates, which can sometimes form during conjugation reactions. These aggregates would elute much earlier than the desired monomeric conjugate and can be readily identified and quantified. ucl.ac.uk
Table 4: Conceptual Comparison of Chromatographic Behavior
| Analyte | Technique | Principle of Separation | Expected Observation |
|---|---|---|---|
| Unmodified Biomolecule | RP-HPLC | Hydrophobicity | Elutes at a specific retention time (T₁) |
| Conjugated Biomolecule | RP-HPLC | Hydrophobicity | Elutes at a later retention time (T₂ > T₁) |
| Unmodified Biomolecule | SEC | Hydrodynamic Size | Elutes at a specific elution volume (V₁) |
| Conjugated Biomolecule | SEC | Hydrodynamic Size | Elutes at an earlier elution volume (V₂ < V₁) |
High-Performance Liquid Chromatography (HPLC)
Quantitative Analysis of Conjugation Yields
Determining the efficiency of the conjugation reaction is a crucial step in the development of bioconjugates. The yield of the desired conjugate directly impacts its therapeutic or diagnostic potential. Various analytical techniques are employed to quantify the extent of conjugation.
UV-Vis spectroscopy is a widely used method for determining the concentration of dye-labeled conjugates. protocols.io This technique is particularly useful when a chromophoric molecule is conjugated to a protein or other biomolecule. The process involves measuring the absorbance of the conjugate solution at two specific wavelengths: the maximum absorbance of the dye (λmax) and the absorbance at 280 nm, which is characteristic of proteins. atto-tec.com
The degree of labeling (DOL), which represents the average number of dye molecules conjugated to each protein, can be calculated using the Beer-Lambert law. This requires knowledge of the molar extinction coefficients of the dye and the protein at these two wavelengths. A correction factor is often necessary to account for the dye's absorbance at 280 nm. atto-tec.com
Table 1: Example Data for Calculating Degree of Labeling (DOL) using UV-Vis Spectroscopy
| Parameter | Value | Unit |
| Absorbance of Conjugate at λmax (A_dye) | 0.85 | AU |
| Absorbance of Conjugate at 280 nm (A_280) | 0.45 | AU |
| Molar Extinction Coefficient of Dye at λmax (ε_dye) | 75,000 | M⁻¹cm⁻¹ |
| Molar Extinction Coefficient of Protein at 280 nm (ε_prot) | 210,000 | M⁻¹cm⁻¹ |
| Correction Factor (CF = A_280,dye / A_max,dye) | 0.12 | - |
The concentration of the dye and the protein can be calculated, and from these values, the DOL is determined. Purification of the conjugate from unreacted free dye is essential for accurate quantification and is often achieved using size-exclusion chromatography. atto-tec.com
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a powerful technique for analyzing protein conjugates. This method separates proteins based on their molecular weight. When a protein is conjugated with this compound and a subsequent molecule, its molecular weight increases, resulting in a shift in its migration pattern on the gel compared to the unconjugated protein.
Densitometry is then used to quantify the relative abundance of the conjugated and unconjugated protein bands. By measuring the intensity of the bands, the percentage of conjugated protein can be estimated, providing a measure of the conjugation efficiency. This method is particularly valuable for assessing the distribution of different conjugated species if multiple sites on the protein are available for modification.
Table 2: Illustrative Densitometry Results from SDS-PAGE Analysis
| Band | Migration Distance (Relative) | Intensity (Arbitrary Units) | Percentage of Total |
| Unconjugated Protein | 1.00 | 2500 | 25% |
| Mono-conjugated Protein | 0.92 | 6000 | 60% |
| Di-conjugated Protein | 0.85 | 1500 | 15% |
These results would indicate a 75% total conjugation yield, with the majority of the product being mono-conjugated.
UV-Vis Spectroscopy for Dye-Labeled Conjugates
Stability Assessment of Conjugates in Biological Media
The stability of the conjugate in a biological environment is critical for its in vivo performance. Instability can lead to premature cleavage of the linker and release of the conjugated molecule, potentially causing off-target effects and reduced efficacy.
The amide bond formed between the NHS ester of the linker and the primary amine of the biomolecule is generally stable. atto-tec.com However, it can be susceptible to cleavage by certain proteases or other enzymes present in biological fluids like plasma or serum. To assess this, conjugates are incubated in relevant biological media for various time points. The integrity of the conjugate is then analyzed using techniques such as HPLC, ELISA, or SDS-PAGE to quantify the amount of intact conjugate remaining over time.
For example, a study might involve incubating the conjugate in 50% human serum at 37°C and taking samples at 0, 6, 24, and 48 hours. The percentage of intact conjugate at each time point would then be determined.
The stability of the bonds within the conjugate can also be influenced by pH. The NHS ester itself is susceptible to hydrolysis, which is why conjugation reactions are typically performed at a slightly basic pH (around 8.0-9.0) to favor the reaction with amines over hydrolysis. atto-tec.comlumiprobe.comnih.gov At this pH range, the primary amino groups of proteins are sufficiently unprotonated for efficient coupling. atto-tec.com However, at very high pH, the rate of NHS ester hydrolysis increases, which can reduce the conjugation yield. lumiprobe.comnih.gov
The amide bond formed after conjugation is generally stable over a wide pH range. However, extreme pH conditions can lead to its hydrolysis. To assess pH stability, the conjugate is incubated in buffers of varying pH (e.g., pH 4, 7.4, and 9) for extended periods. The degradation of the conjugate is monitored over time using analytical methods like reverse-phase HPLC. Research has shown that while the reaction of NHS esters is pH-dependent, the resulting amide bond is quite stable under physiological conditions. nih.gov Some ester bonds can be designed to be sensitive to basic pH, which could be relevant for drug delivery to specific cellular compartments with a slightly basic environment. rsc.org
Challenges and Future Directions in Propargyl Peg4 Nhs Ester Research
Optimization of Conjugation Efficiency in Complex Biological Systems
A significant challenge in using Propargyl-PEG4-NHS ester is achieving high conjugation efficiency in complex biological environments. The NHS ester moiety, while reactive toward primary amines, is susceptible to hydrolysis in aqueous solutions. creative-proteomics.comlumiprobe.com This competition between the desired amidation reaction and hydrolysis can lower the yield of the intended conjugate. creative-proteomics.com
Factors influencing NHS ester reactivity:
pH: The reaction of NHS esters with primary amines is highly pH-dependent. lumiprobe.comnih.gov At a pH below 7, the reaction is slow, while at a pH above 9, hydrolysis of the ester is significantly increased. lumiprobe.comnih.gov The optimal pH range for this conjugation is generally between 7 and 9. nih.gov
Buffer Composition: The presence of primary amine-containing buffers, such as Tris, can compete with the target molecule for the NHS ester, reducing conjugation efficiency. nih.gov The use of non-amine-containing buffers like phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers is recommended. thermofisher.com
Solvent: For molecules that can tolerate it, performing the NHS ester reaction in anhydrous organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can increase yields by minimizing hydrolysis. lumiprobe.comnih.gov
Future research will likely focus on developing more hydrolytically stable amine-reactive groups and optimizing reaction conditions to favor conjugation over hydrolysis in aqueous systems.
Development of Novel Click Chemistry Variants for Enhanced Biocompatibility
The propargyl group of the linker participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient click chemistry reaction. smolecule.commedchemexpress.com However, the cytotoxicity of the copper(I) catalyst limits the application of this reaction in living systems. biochempeg.com This has spurred the development of copper-free click chemistry alternatives.
Biocompatible Click Chemistry Approaches:
| Reaction Type | Description | Advantages |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reaction between a strained cyclooctyne (B158145) (like DBCO) and an azide (B81097). biochempeg.comadcreview.com | Copper-free, fast at room temperature, and bioorthogonal. biochempeg.com |
| Inverse-Electron Demand Diels-Alder (IEDDA) | Ligation between a tetrazine and a trans-cyclooctene (B1233481) (TCO). adcreview.com | Very fast reaction rates, allowing for modifications at low concentrations. adcreview.com |
| Thiol-X Click Reactions | Includes thiol-ene, thiol-yne, and thiol-Michael additions. nih.gov | Highly efficient and selective under mild conditions. nih.gov |
| Spontaneous Amino-Yne Click Reaction | Reaction between an activated alkyne and an amine. nih.gov | Spontaneous and can be stimuli-responsive. nih.gov |
The development of PEGylated linkers incorporating these alternative click chemistry handles, such as DBCO-PEG-NHS esters, is an active area of research. biochempeg.comjenkemusa.com These newer reagents offer the benefits of PEGylation and click chemistry without the concern of copper toxicity, making them more suitable for in vivo applications. biochempeg.com
Strategies for Mitigating Off-Target Reactions and Immunogenicity
While PEGylation is known to reduce the immunogenicity of therapeutic proteins by masking epitopes, the PEG molecule itself can sometimes elicit an immune response, leading to the production of anti-PEG antibodies. creative-diagnostics.comcheckrare.comtandfonline.com This can result in accelerated clearance of the PEGylated conjugate and reduced therapeutic efficacy. frontiersin.orgleadinglifetechnologies.com
Strategies to Address Immunogenicity:
Engineering PEG Variants: Modifying the PEG structure or using alternative polymers like polyvinyl alcohol or polyvinyl-pyrrolidone may reduce immune recognition. creative-diagnostics.com
Immunomodulation: Co-administration of immunosuppressive agents can dampen the immune response to PEGylated molecules. creative-diagnostics.comfrontiersin.org
Patient Screening: Identifying patients with pre-existing anti-PEG antibodies can help to personalize treatment and avoid adverse reactions. creative-diagnostics.comleadinglifetechnologies.com
Controlling Conjugation: The degree of PEGylation can influence the immunogenic response. leadinglifetechnologies.com
Off-target reactions of the NHS ester are another concern, as it can react with other nucleophiles besides the intended primary amines, such as thiols or hydroxyls, leading to a heterogeneous product mixture. nih.gov Strategies to improve selectivity include precise control of pH and the development of more specific amine-reactive groups. nih.govnih.gov
Expansion of Applications in Therapeutic and Diagnostic Fields
This compound and similar linkers are integral to the development of advanced therapeutics and diagnostics. smolecule.com
Current and Future Applications:
Antibody-Drug Conjugates (ADCs): These linkers are used to attach cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells. medchemexpress.comchempep.com
PROTACs (Proteolysis-Targeting Chimeras): PEG-based linkers are used in the synthesis of PROTACs, which are designed to selectively degrade target proteins. medchemexpress.com
Drug Delivery Systems: The linker facilitates the attachment of drugs to nanoparticles or other carriers for improved delivery and pharmacokinetics. smolecule.comsmolecule.com
Diagnostic Agents: Precise attachment of imaging agents or probes to biomolecules for diagnostic purposes is enabled by these linkers. smolecule.com
Biomaterial Engineering: Immobilizing biomolecules onto surfaces for applications like biosensors, cell culture substrates, and medical implants. chempep.com
Future work will focus on creating more sophisticated bioconjugates with functionalities like cleavable linkers that release their payload only at the target site, further improving therapeutic efficacy and reducing off-target effects. chempep.com
Integration with Advanced High-Throughput Screening Methodologies
The principles of click chemistry, enabled by linkers like this compound, are well-suited for high-throughput screening (HTS) applications. The reliability and specificity of the click reaction allow for the rapid assembly and testing of large libraries of compounds.
Applications in HTS:
DNA-Encoded Libraries (DELs): Click chemistry is a valuable tool for synthesizing DELs, where a DNA tag serves as a barcode for a specific chemical compound. nih.govacs.org
Activity-Based Protein Profiling (ABPP): Probes containing an alkyne handle can be used to label active enzymes in complex proteomes, with subsequent attachment of a reporter tag via click chemistry for detection and quantification.
Fragment-Based Drug Discovery (FBDD): Click chemistry can be used to link small molecule fragments that bind to a biological target, creating a higher-affinity lead compound.
The integration of this compound and its next-generation counterparts into automated HTS platforms will continue to accelerate the discovery of new drugs and diagnostic tools.
Q & A
Basic: What is the molecular structure and functional role of Propargyl-PEG4-NHS ester in bioconjugation?
This compound (C₁₆H₂₃NO₈, MW 357.36) consists of a propargyl group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a tetraethylene glycol (PEG4) spacer for solubility and steric flexibility, and an NHS ester for amine-reactive conjugation. The NHS ester forms stable amide bonds with primary amines (e.g., lysine residues in proteins), enabling controlled linkage of payloads (e.g., drugs, fluorophores) to targeting molecules like antibodies. Its PEG4 spacer reduces aggregation and improves pharmacokinetics in ADC designs .
Basic: How should this compound be stored and reconstituted for optimal stability?
Store lyophilized powder under inert gas (argon/nitrogen) at -20°C to prevent hydrolysis. For reconstitution, use anhydrous DMSO or DMF to prepare stock solutions (1–10 mM). Avoid aqueous buffers during initial dissolution, as hydrolysis occurs rapidly at neutral pH. Working solutions in PBS (pH 7.4) should be used immediately. Long-term storage of reconstituted material is not recommended due to NHS ester instability .
Basic: What are the key applications of this compound in preclinical research?
- Antibody-Drug Conjugates (ADCs): Links cytotoxic drugs to antibodies via amine groups, enabling targeted therapy.
- Protein Labeling: Attaches fluorophores or biotin to proteins for imaging or pull-down assays.
- Nanoparticle Functionalization: Modifies surface amines on liposomes or dendrimers for drug delivery .
Advanced: How can reaction conditions be optimized for efficient CuAAC with this compound?
- Molar Ratio: Use a 1.2–2x molar excess of azide-modified molecules relative to the propargyl group.
- Catalyst System: Optimize Cu(I) (e.g., CuBr) with ligands like TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to enhance reaction rates and reduce copper-induced toxicity.
- Solvent: Perform reactions in mixed solvents (e.g., DMSO:PBS 1:1) to balance solubility and biocompatibility.
- Kinetic Monitoring: Use HPLC-MS or MALDI-TOF to track conjugation efficiency and byproduct formation .
Advanced: How does the PEG4 spacer influence ADC stability and efficacy compared to shorter/longer PEG linkers?
- Shorter PEGs (e.g., PEG2): Increase drug loading but risk aggregation and rapid clearance.
- PEG4: Balances hydrophilicity and steric shielding, reducing immunogenicity while maintaining payload release kinetics.
- Longer PEGs (e.g., PEG8): Prolong circulation time but may hinder target binding.
Validation: Compare in vitro cytotoxicity (IC₅₀) and in vivo pharmacokinetics (t₁/₂, AUC) across PEG variants .
Advanced: What analytical methods are critical for characterizing this compound conjugates?
- LC-MS/MS: Confirms molecular weight and identifies hydrolysis byproducts (e.g., NHS ester degradation).
- SDS-PAGE with Coomassie/UV Imaging: Verifies protein conjugation efficiency.
- SEC-MALS: Assesses conjugate size and aggregation propensity.
- In Vitro Stability Assays: Incubate conjugates in human plasma (37°C, 24–72 hrs) to evaluate linker integrity .
Advanced: How can researchers mitigate batch-to-batch variability in this compound synthesis?
- Quality Control: Enforce ≥95% purity (HPLC) and validate via ¹H/¹³C NMR for structural integrity.
- Standardized Protocols: Use anhydrous conditions during synthesis to minimize hydrolysis.
- Lyophilization: Stabilize batches under inert gas to prevent oxidation .
Advanced: What are the limitations of this compound in vivo, and how can they be addressed?
- Hydrolysis in Circulation: Use hydrophobic payloads or encapsulation in liposomes to shield the NHS ester.
- Off-Target Conjugation: Introduce site-specific conjugation tags (e.g., engineered cysteines) to reduce nonspecific amine binding.
- Immune Recognition: PEG spacers may induce anti-PEG antibodies; consider alternative polymers (e.g., zwitterionic coatings) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
